REACTION_CXSMILES
|
[OH-].[K+].[S:3]1[CH:7]=[CH:6][N:5]=[C:4]1[N:8]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:11]2[C:10]([C:17]([O:19]C)=[O:18])=[CH:9]1.Cl>CO.O>[S:3]1[CH:7]=[CH:6][N:5]=[C:4]1[N:8]1[C:12]2=[N:13][CH:14]=[CH:15][CH:16]=[C:11]2[C:10]([C:17]([OH:19])=[O:18])=[CH:9]1 |f:0.1|
|
Name
|
|
Quantity
|
38.5 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
methyl 1-(thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
|
Quantity
|
35.6 mg
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)N1C=C(C=2C1=NC=CC2)C(=O)OC
|
Name
|
|
Quantity
|
343 μL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
343 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude mixture was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
S1C(=NC=C1)N1C=C(C=2C1=NC=CC2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |